molecular formula C18H22N2O3S B2802921 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline CAS No. 734546-51-1

2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

Cat. No. B2802921
CAS RN: 734546-51-1
M. Wt: 346.45
InChI Key: SBSOKOKKJDPTCE-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, also known as MPSPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPSPA is a white crystalline powder that has a molecular weight of 377.49 g/mol and a chemical formula of C19H23N2O3S.

Scientific Research Applications

Synthetic Applications and Kinetics

The chemical compound has been utilized in various synthetic applications and kinetic studies. For instance, it is involved in the synthesis of biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine. These derivatives have shown significant bioactivity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, particularly displaying promising activity against butyrylcholinesterase enzyme (Khalid et al., 2013). Similarly, the compound has been used in the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as anticancer agents. These synthesized compounds have shown strong anticancer activity against certain cancer cell lines, warranting further studies, particularly in vivo, to confirm their therapeutic usefulness (Rehman et al., 2018).

Chemical Interactions and Binding Studies

In the domain of chemical interactions and binding studies, compounds related to 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline have been studied for their binding affinity. For instance, certain sulfur-containing analogues of MDL 100907 have shown selective affinity to the 5-HT2A receptor, indicating their potential in related biological studies (Wang et al., 2001).

Medicinal Chemistry and Drug Discovery

The compound is also relevant in medicinal chemistry and drug discovery. It has been involved in the synthesis of various derivatives and analogues for potential use as therapeutic agents. For example, selective 5-HT7 receptor ligands have been synthesized, demonstrating antidepressant-like and anxiolytic activities in preclinical models. This suggests the compound's derivatives could be beneficial in treating central nervous system disorders (Wesołowska et al., 2006).

Material Science and Engineering

In material science and engineering, derivatives of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline have been employed in the synthesis of polymers and materials with specific properties. For example, an anion exchange membrane based on poly(aryl ether sulfone)s bearing piperidinium moieties has been developed, demonstrating high conductivity and good thermal stability, suggesting its potential in various industrial applications (Wang et al., 2019).

Photophysical Studies

Furthermore, the compound's derivatives have been studied for their photophysical properties. For instance, synthetic bacteriochlorins with integral spiro-piperidine motifs have been prepared, demonstrating the potential for tailoring the polarity of near-infrared absorbers, which could be significant in the field of photodynamic therapy or organic photovoltaics (Reddy et al., 2013).

properties

IUPAC Name

2-(3-methylphenoxy)-5-piperidin-1-ylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-6-5-7-15(12-14)23-18-9-8-16(13-17(18)19)24(21,22)20-10-3-2-4-11-20/h5-9,12-13H,2-4,10-11,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSOKOKKJDPTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

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